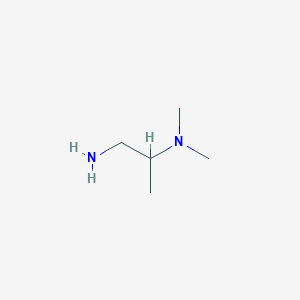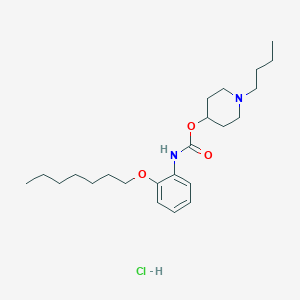
(1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride, also known as JNJ-40411813, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
(1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride is a selective antagonist of the metabotropic glutamate receptor 2 (mGluR2), which is involved in the regulation of neurotransmitter release and synaptic plasticity. By blocking the activity of mGluR2, (1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride modulates the release of glutamate, a neurotransmitter that is implicated in the pathophysiology of neurological disorders.
Efectos Bioquímicos Y Fisiológicos
(1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the reduction of oxidative stress, and the improvement of synaptic plasticity. In animal studies, (1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride has been shown to improve cognitive function and reduce the symptoms of schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride is its selectivity for mGluR2, which reduces the risk of off-target effects. However, one of the limitations of (1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride is its low solubility, which may affect its bioavailability and limit its use in in vivo studies.
Direcciones Futuras
There are several future directions for the research on (1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride, including the optimization of its pharmacokinetic properties, the identification of its downstream signaling pathways, and the exploration of its potential therapeutic applications in other neurological disorders. Additionally, the development of more potent and selective mGluR2 antagonists may provide new opportunities for the treatment of neurological disorders.
Conclusion:
In conclusion, (1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride is a promising compound that has shown potential therapeutic applications in the treatment of neurological disorders. Its selective antagonism of mGluR2 provides a unique mechanism of action that may offer advantages over existing treatments. Further research is needed to optimize its pharmacokinetic properties and explore its potential in other neurological disorders.
Métodos De Síntesis
(1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride is synthesized through a multistep process that involves the coupling of 2-heptoxyaniline with 1-butylpiperidin-4-ylcarbonyl chloride, followed by the addition of diisopropylethylamine and N,N-dimethylformamide. The resulting intermediate is then treated with carbamic acid, and the final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
(1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. In preclinical studies, (1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride has shown promising results in improving cognitive function and reducing the symptoms of schizophrenia.
Propiedades
Número CAS |
105384-13-2 |
|---|---|
Nombre del producto |
(1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride |
Fórmula molecular |
C23H39ClN2O3 |
Peso molecular |
427 g/mol |
Nombre IUPAC |
(1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C23H38N2O3.ClH/c1-3-5-7-8-11-19-27-22-13-10-9-12-21(22)24-23(26)28-20-14-17-25(18-15-20)16-6-4-2;/h9-10,12-13,20H,3-8,11,14-19H2,1-2H3,(H,24,26);1H |
Clave InChI |
NQKRYXNAVXGWQI-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)OC2CCN(CC2)CCCC.Cl |
SMILES canónico |
CCCCCCCOC1=CC=CC=C1NC(=O)OC2CC[NH+](CC2)CCCC.[Cl-] |
Sinónimos |
(1-butyl-3,4,5,6-tetrahydro-2H-pyridin-4-yl) N-(2-heptoxyphenyl)carbam ate chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



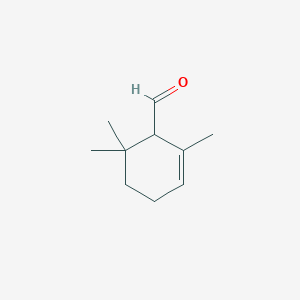
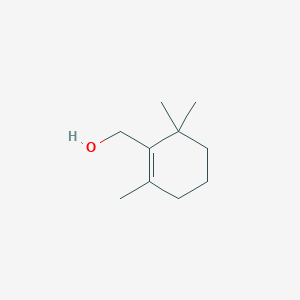
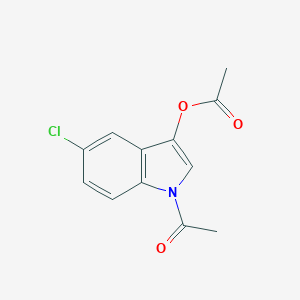
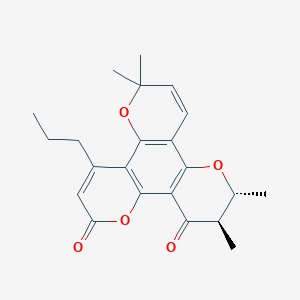
![Dibutylbis[(1-oxohexyl)oxy]stannane](/img/structure/B21988.png)
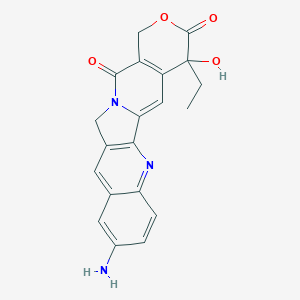



![(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B21998.png)
![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl hydrogen sulfate](/img/structure/B22004.png)

